Phenyldifluorosilane
Description
Phenyldifluorosilane (C₆H₅SiHF₂) is an organosilicon compound featuring a phenyl group bonded to a silicon atom with two fluorine substituents. Its molecular structure combines the aromatic phenyl group’s electronic effects with the electronegative fluorine atoms, influencing its reactivity and applications. This compound is primarily utilized in asymmetric hydrosilylation reactions, a critical process in organic synthesis for producing chiral organosilanes with high enantiomeric excess (ee) .
Properties
Molecular Formula |
C6H5F2Si |
|---|---|
Molecular Weight |
143.19 g/mol |
InChI |
InChI=1S/C6H5F2Si/c7-9(8)6-4-2-1-3-5-6/h1-5H |
InChI Key |
VCDRBDOSMRVSPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si](F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyldifluorosilane can be synthesized through several methods. One common method involves the reaction of phenylsilane with a fluorinating agent such as antimony trifluoride (SbF3). The reaction typically occurs under controlled conditions to ensure the selective replacement of hydrogen atoms with fluorine atoms.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Phenyldifluorosilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert this compound to phenylsilane.
Substitution: The fluorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Silanols (C6H5Si(OH)2) and siloxanes ((C6H5SiO)n).
Reduction: Phenylsilane (C6H5SiH3).
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Phenyldifluorosilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in hydrosilylation reactions.
Biology: The compound can be used in the development of silicon-based biomaterials.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in medical devices.
Industry: this compound is used in the production of specialty polymers and coatings.
Mechanism of Action
The mechanism by which phenyldifluorosilane exerts its effects depends on the specific application. In hydrosilylation reactions, the compound acts as a source of silicon and hydrogen, facilitating the addition of silicon-hydrogen bonds to unsaturated substrates. The molecular targets and pathways involved vary depending on the reaction conditions and the nature of the substrates.
Comparison with Similar Compounds
Key Properties:
- Molecular Formula : C₆H₇F₂Si
- Molecular Weight : 160.21 g/mol
- CAS Number : 454-57-9 (related dimethylphenylfluorosilane variant listed in )
- Reactivity : Moderate Lewis acidity due to fluorine’s electron-withdrawing effects, enabling selective bond activation in catalytic cycles .
Comparison with Similar Fluorinated Silanes
Structural and Functional Differences
The table below summarizes structural features and applications of phenyldifluorosilane and analogous compounds:
Reactivity and Selectivity in Hydrosilylation
This compound demonstrates superior enantioselectivity compared to trichlorosilane and methyldichlorosilane in palladium-catalyzed reactions:
- Example : Reaction of 1,3-cyclohexadiene with this compound yielded allylsilane (S)-34c with 77% ee , outperforming trichlorosilane (66% ee) and methyldichlorosilane (lower selectivity) .
- Mechanistic Insight : Fluorine’s electronegativity reduces silicon’s Lewis acidity, favoring a π-allylpalladium intermediate and 1,4-cis-addition pathways, which enhance stereocontrol .
In contrast, trichlorosilane (HSiCl₃) exhibits higher Lewis acidity, leading to faster but less selective reactions. For instance, hydrosilylation of 1-phenyl-1,3-butadiene with HSiCl₃ produced regioisomers with only 66% ee .
Environmental and Regulatory Considerations
Fluorinated silanes, including this compound, fall under scrutiny for their environmental persistence.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
